Biphenyl-2,2'-diyl bis(4-bromo-3-nitrobenzoate)
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Overview
Description
Biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with each benzene ring further substituted with bromine and nitrobenzoate groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as sodium carbonate or potassium phosphate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of biphenyl derivatives, including biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate), often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) undergoes various types of chemical reactions, including:
Electrophilic Substitution: The presence of nitro groups makes the benzene rings more susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents, with conditions typically involving acidic catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Reduction: Catalysts like palladium on carbon or platinum oxide are used in hydrogenation reactions.
Major Products
Electrophilic Substitution: Products include halogenated or nitrated biphenyl derivatives.
Nucleophilic Substitution: Products include substituted biphenyl derivatives with various functional groups.
Reduction: Products include biphenyl derivatives with amino groups instead of nitro groups.
Scientific Research Applications
Biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-bromophenyl)phenylamino biphenyl: Similar structure with bromine and phenylamino groups.
Ethylene bis(2-bromoisobutyrate): Contains bromine and ester groups, used in polymer synthesis.
Uniqueness
Biphenyl-2,2’-diyl bis(4-bromo-3-nitrobenzoate) is unique due to the combination of bromine and nitrobenzoate groups on the biphenyl scaffold. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H14Br2N2O8 |
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Molecular Weight |
642.2 g/mol |
IUPAC Name |
[2-[2-(4-bromo-3-nitrobenzoyl)oxyphenyl]phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C26H14Br2N2O8/c27-19-11-9-15(13-21(19)29(33)34)25(31)37-23-7-3-1-5-17(23)18-6-2-4-8-24(18)38-26(32)16-10-12-20(28)22(14-16)30(35)36/h1-14H |
InChI Key |
QRIOVJDWNAVWER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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